molecular formula C15H11NO2S B1460829 6-(benzylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 1146290-06-3

6-(benzylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B1460829
CAS RN: 1146290-06-3
M. Wt: 269.3 g/mol
InChI Key: SGZOWXNTVRZUQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the analysis of the molecular structure of the compound. It includes the type of bonding (ionic, covalent, etc.), the geometry of the molecule (linear, tetrahedral, etc.), and the presence of any functional groups .


Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, etc. Chemical properties include reactivity, stability, etc .

Scientific Research Applications

Schiff Bases Synthesis

“6-(benzylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione” can be used in the synthesis of Schiff bases . Schiff bases are a versatile class of organic compounds with a (>C=N-) functional group, which have gained significant attention in contemporary chemistry due to their remarkable synthesis methods, diverse properties, and wide-ranging applications .

Catalysis

This compound can also be used in catalysis . Schiff bases, which can be synthesized using this compound, are explored in catalysis .

Asymmetric Synthesis

Asymmetric synthesis is another field where this compound finds its application . Schiff bases, synthesized using this compound, are used in asymmetric synthesis .

Coordination Chemistry

In coordination chemistry, this compound can be used in the synthesis of Schiff bases, which play a pivotal role in the development of inorganic and bioinorganic chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound can be used in the synthesis of Schiff bases . These Schiff bases have significantly influenced the advancement of coordination chemistry, playing a pivotal role in the development of inorganic and bioinorganic chemistry, as well as optical materials .

Materials Science

In materials science, this compound can be used in the synthesis of Schiff bases . These Schiff bases have applications in the development of optical materials .

Environmental Contexts

This compound can also be used in environmental contexts . Schiff bases, synthesized using this compound, have applications in environmental contexts .

Drug Discovery

“6-(benzylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione” can be used in drug discovery. Its unique structure allows for innovative studies in drug discovery.

Mechanism of Action

This is typically used in the context of drugs and refers to how the compound interacts with the body to produce its effects .

Safety and Hazards

This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

6-benzylsulfanyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c17-14-12-7-6-11(8-13(12)16-15(14)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZOWXNTVRZUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC3=C(C=C2)C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(benzylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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